Pamidronic acid
Overview
Description
Synthesis Analysis
Pamidronic acid belongs to the class of amino-substituted bisphosphonates. The synthesis of bisphosphonates often involves reactions that introduce phosphonate groups along with an amino group to the molecule, enhancing its affinity for bone tissue and its efficacy in inhibiting bone resorption. Although specific synthesis routes for Pamidronic acid are not detailed in the provided references, general bisphosphonate synthesis methods could be extrapolated to its production (Fitton & McTavish, 1991).
Molecular Structure Analysis
Pamidronic acid's molecular structure features a central carbon atom connected to two phosphonate groups and an amino group. This configuration is crucial for its action mechanism, as it mimics pyrophosphate, a natural bone growth regulator, allowing it to bind strongly to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption (Coukell & Markham, 1998).
Chemical Reactions and Properties
Pamidronic acid's chemical activity is defined by its interactions with bone mineral. The compound's bisphosphonate groups have a high affinity for calcium ions present in hydroxyapatite, allowing it to be incorporated into the bone matrix. Once bound, Pamidronic acid disrupts the normal bone resorption process mediated by osteoclasts, leading to a reduction in bone turnover rates in pathological conditions (Dhillon & Lyseng-Williamson, 2008).
Physical Properties Analysis
As an amino bisphosphonate, Pamidronic acid is characterized by its solubility in water, which is crucial for its administration either orally or intravenously. Its stability in physiological pH and the aqueous environment of the bloodstream ensures that it can be efficiently delivered to sites of bone resorption. The physical properties facilitate its uptake into bone tissue where it exerts its therapeutic effects (McKeage & Plosker, 2008).
Chemical Properties Analysis
The efficacy of Pamidronic acid as a bisphosphonate hinges on its chemical stability and reactivity with bone mineral components, particularly calcium ions. Its resistance to enzymatic degradation by phosphatases ensures that it remains active in the bone matrix for extended periods, allowing for long-term inhibition of osteoclastic activity. This chemical stability is a critical feature that underpins the therapeutic use of Pamidronic acid in managing diseases associated with high bone turnover (Pappagallo et al., 2003).
Scientific Research Applications
1. Bone Imaging in Nuclear Medicine
- Methods of Application : NOTA-Pamidronic Acid is prepared by an N-Hydroxysuccinimide (NHS) ester strategy and validated by liquid chromatography-mass spectrometry analysis (LC-MS/MS). Radiolabeling of [18F]AlF-NOTA-Pamidronic Acid is optimized, ensuring all quality control analysis requirements for the radiopharmaceuticals are met prior to the in vitro cell uptake studies .
- Results or Outcomes : The preliminary in vitro results of the binding of the hydroxyapatite showed that [18F]AlF-NOTA-Pamidronic Acid was as sensitive as [18F]sodium fluoride ([18F]NaF) .
2. Treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)
- Methods of Application : Bisphosphonates like Pamidronic Acid are administered to patients suffering from MRONJ. These drugs affect bone remodeling, angiogenesis, infection, inflammation, and soft tissue toxicity, all of which contribute to MRONJ development .
- Results or Outcomes : Bisphosphonates have been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts. They also reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .
3. Treatment of Various Bone-Related Conditions
- Application Summary : Pamidronic Acid is used to treat moderate to severe hypercalcemia of malignancy, moderate to severe Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .
- Methods of Application : Pamidronic Acid, a type of bisphosphonate, is administered to patients suffering from these conditions. It works by slowing down the process of bone breakdown, thereby preventing bone fractures and reducing bone pain .
- Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing these conditions, thereby improving the quality of life for these patients .
4. Prevention of Bone Metastases
- Application Summary : Pamidronic Acid is increasingly being used to prevent bone metastases .
- Methods of Application : As a bisphosphonate, Pamidronic Acid is administered to patients at risk of developing bone metastases. It works by inhibiting osteoclast-mediated bone resorption .
- Results or Outcomes : The use of Pamidronic Acid has been found to be effective in preventing the development of bone metastases in at-risk patients .
5. Treatment of Hypercalcemia of Malignancy
- Application Summary : Pamidronic Acid is used to treat moderate to severe hypercalcemia of malignancy .
- Methods of Application : Pamidronic Acid is administered to patients suffering from hypercalcemia of malignancy. It works by inhibiting osteoclast-mediated bone resorption, thereby reducing the level of calcium in the blood .
- Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing hypercalcemia of malignancy, thereby improving the patient’s condition .
6. Treatment of Osteoporosis
- Application Summary : Pamidronic Acid is used to treat osteoporosis .
- Methods of Application : Pamidronic Acid is administered to patients suffering from osteoporosis. It works by slowing down the process of bone breakdown, thereby preventing bone fractures .
- Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing osteoporosis, thereby improving the quality of life for these patients .
7. Effects on Oral Mucosa in Medication-Related Osteonecrosis of the Jaw
- Methods of Application : The study reviews the cellular mechanisms through which bisphosphonates like Pamidronic Acid contribute to MRONJ pathology, focusing on the effects on cells of the oral mucosa .
- Results or Outcomes : Bisphosphonates have been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts. They also reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .
8. Treatment of Chronic Recurrent Multifocal Osteomyelitis
- Application Summary : Pamidronic Acid has been used in the treatment of chronic recurrent multifocal osteomyelitis .
- Methods of Application : Pamidronic Acid is administered to patients suffering from this condition. It works by slowing down the process of bone breakdown .
- Results or Outcomes : Some patients have reported side effects such as hair loss, psychotic events, anxiety, and renal insufficiency .
9. Treatment of Bony Metastases and Hypercalcemia of Malignancy
- Application Summary : Pamidronic Acid is used to treat osteoporosis, bony metastases, and hypercalcemia of malignancy .
- Methods of Application : Pamidronic Acid is administered to patients suffering from these conditions. It works by inhibiting osteoclast-mediated bone resorption .
- Results or Outcomes : The use of Pamidronic Acid has been found to be effective in managing these conditions, thereby improving the quality of life for these patients .
Safety And Hazards
properties
IUPAC Name |
(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUUGTRCQOWXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57248-88-1 (di-hydrochloride salt) | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023414 | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.58e+01 g/L | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pamidronic acid | |
CAS RN |
40391-99-9 | |
Record name | Pamidronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMIDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-262 | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Citations
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